molecular formula C10H10BrNO3 B1469056 N-(1,3-benzodioxol-5-ylmethyl)-2-bromoacetamide CAS No. 1225984-53-1

N-(1,3-benzodioxol-5-ylmethyl)-2-bromoacetamide

Cat. No.: B1469056
CAS No.: 1225984-53-1
M. Wt: 272.09 g/mol
InChI Key: IGZFZXURZMYSTA-UHFFFAOYSA-N
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Description

“N-(1,3-benzodioxol-5-ylmethyl)-2-bromoacetamide” is a complex organic compound. It contains a benzodioxol group (a benzene ring fused to a 1,3-dioxolane ring), an acetamide group (derived from acetic acid and ammonia), and a bromine atom. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzodioxol ring, the introduction of the bromine atom, and the formation of the acetamide group . The exact synthesis route would depend on the starting materials and the specific conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR, IR spectroscopy, and X-ray crystallography could be used to elucidate the structure.


Chemical Reactions Analysis

This compound could undergo various chemical reactions, depending on the conditions. For example, the bromine atom could be replaced by a nucleophile in a nucleophilic substitution reaction. The acetamide group could participate in hydrolysis or condensation reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and reactivity, would be determined by its molecular structure. These properties could be measured experimentally or predicted using computational methods.

Scientific Research Applications

Synthesis of Novel Compounds for Antibacterial Use The synthesis of novel compounds derived from N-(1,3-benzodioxol-5-ylmethyl)-2-bromoacetamide has shown promising results in antibacterial applications. For instance, a study synthesized a series of compounds that were structurally characterized and evaluated for their antibacterial potential, showing potent activity. Moreover, their cytotoxicity was assessed through hemolytic activity, indicating modest toxicity (Abbasi et al., 2022).

Derivatives as Anticancer Agents and Enzyme Inhibitors Derivatives of this compound have been investigated for their potential as anticancer agents and enzyme inhibitors. One study synthesized benzodioxole-based dithiocarbamate derivatives, evaluating their cytotoxic effects on human lung adenocarcinoma and rat glioma cell lines. These compounds were also tested for their inhibitory effects on human carbonic anhydrases (hCA-I and hCA-II), demonstrating significant effectiveness (Altıntop et al., 2017).

Bioactive Compounds with Enzyme Inhibition Potential Further research has focused on synthesizing and characterizing various derivatives of this compound for potential bioactive properties. Some compounds have shown to be effective inhibitors of enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, making them candidates for therapeutic applications (Irshad et al., 2014).

Antimicrobial and Antifungal Agents Synthesis Research has also delved into the synthesis of compounds with potential antimicrobial and antifungal properties. One study synthesized a series of compounds and evaluated their antimicrobial and antifungal activities along with their hemolytic activity. Certain compounds demonstrated notable antibacterial and antifungal potential, highlighting their therapeutic prospects (Abbasi et al., 2020).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s reactive, it could pose a fire or explosion hazard. The compound’s toxicity would also be a concern .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c11-4-10(13)12-5-7-1-2-8-9(3-7)15-6-14-8/h1-3H,4-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZFZXURZMYSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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